1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of benzoannulene, characterized by a seven-membered ring fused to a benzene ring
Scientific Research Applications
1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
Target of Action
The primary targets of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7 As the interaction of this compound with its potential targets is not yet known, it’s difficult to describe any resulting changes
Biochemical Pathways
The biochemical pathways affected by 1-bromo-6,7,8,9-tetrahydro-5H-benzo7. Understanding the affected pathways and their downstream effects would require additional research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7. Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences requires additional studies.
Safety and Hazards
The compound “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, potentially affecting enzyme activity. Additionally, the carbonyl group in 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can participate in hydrogen bonding, influencing the compound’s binding affinity to different biomolecules .
Cellular Effects
1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can impact gene expression and metabolic pathways within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain proteases by forming a covalent bond with the enzyme’s active site. Additionally, 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues .
Metabolic Pathways
1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. The compound may also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution .
Subcellular Localization
The subcellular localization of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Chemical Reactions Analysis
1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Comparison with Similar Compounds
1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds such as:
- 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but with the bromine atom at a different position.
- 1-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Chlorinated derivative with similar reactivity but different halogen atom.
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : The non-brominated parent compound, used as a starting material for the synthesis of brominated derivatives .
These comparisons highlight the unique properties and reactivity of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUWFSOUHQYFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221274 | |
Record name | 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-79-1 | |
Record name | 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87779-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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